molecular formula C14H13N5O3 B5048042 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B5048042
M. Wt: 299.28 g/mol
InChI Key: NOVZDLXDTXOCMH-UHFFFAOYSA-N
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Description

The compound “7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of pyrimidine . Pyrimidine is a vital heterocyclic moiety that is part of living organisms and plays a crucial role in various biological procedures as well as in cancer pathogenesis . The compound has a molecular formula of C19H16N6O3 and an average mass of 376.369 Da .


Molecular Structure Analysis

The compound contains a pyrimidine scaffold, which is an electron-rich nitrogen-containing heterocycle . It also features a triazolo ring fused with a pyrimidine ring . The specific molecular structure of this compound is not provided in the available sources.


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available literature, it’s known that pyrimidine derivatives can undergo various reactions due to their synthetic versatility .

Future Directions

The development of novel anticancer agents is a global health challenge . Pyrimidine derivatives, such as the compound , are part of this ongoing research. Future directions may include the design and synthesis of new compounds featuring the pyrimidine scaffold to develop more potent and efficacious anticancer drugs .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-7-11(13(15)20)12(19-14(18-7)16-5-17-19)8-2-3-9-10(4-8)22-6-21-9/h2-5,12H,6H2,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVZDLXDTXOCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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